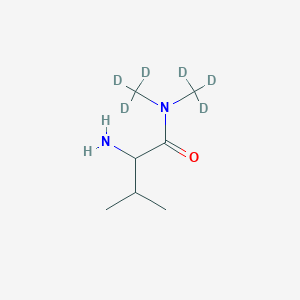

![molecular formula C27H34O11 B1163888 Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate CAS No. 151200-50-9](/img/structure/B1163888.png)

Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan derivatives often involves complex organic reactions that introduce various functional groups to the furan ring, enhancing its reactivity and utility in further chemical transformations. For example, the optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate demonstrate techniques for obtaining enantiomerically pure compounds, which are crucial for applications in medicinal chemistry and materials science (Yodo et al., 1988).

Molecular Structure Analysis

The determination of molecular structure is key to understanding the reactivity and physical properties of furan derivatives. Techniques such as X-ray diffraction provide detailed insights into the molecular geometry, confirming configurations and intermolecular interactions that influence the compound's behavior and stability. For instance, the study on the crystal and molecular structure of dimethyl 2,3-dihydro-2,3-dihydroxy-4,7-dimethyl-benzo[b]furan-2,3-dicarboxylate sheds light on the stereochemistry and conformation of such molecules (Théobald & Morvan, 1982).

Chemical Reactions and Properties

Furan derivatives participate in a wide range of chemical reactions, from simple functional group transformations to complex cycloadditions and rearrangements. These reactions expand the utility of furan compounds in synthesizing novel materials and bioactive molecules. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation showcases the versatility of furan derivatives in organic synthesis (Gabriele et al., 2012).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthetic Methods : Research highlights various synthetic methods involving similar furan-containing compounds. For instance, Ahn et al. (2012) describe a method for synthesizing dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds through intramolecular conjugate displacement or reaction of acetates of Morita-Baylis-Hillman adducts (Ahn, S., Jang, S., Kim, Y. K., & Lee, K., 2012).

- Chemical Reactivity : Alves et al. (2001) investigated the Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans, providing insights into the reactivity of furan-containing compounds in synthetic chemistry (Alves, M., Azoia, N., Bickley, J., Fortes, A., Gilchrist, T. L., & Mendonça, R., 2001).

Biological Activity

- Cytotoxicity and Antibacterial Activity : Phutdhawong et al. (2019) studied the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives for cytotoxicity against cancer cell lines and antibacterial properties (Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S., 2019).

- Antiprotozoal Agents : Ismail et al. (2004) synthesized compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, exhibiting strong antiprotozoal activity, demonstrating the potential use of furan derivatives in medicinal chemistry (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).

Pharmaceutical Applications

- Internal Standards in Analytical Chemistry : Llovera et al. (2005) explored the use of furan derivatives as internal standards in analytical chemistry, specifically for the analysis of patulin in apple juice, indicating the utility of such compounds in analytical methods (Llovera, M., Balcells, M., Torres, M., & Canela, R., 2005).

Propriétés

IUPAC Name |

methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBSOXXWYBLSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.